The compound is derived from modifications of known isoindoline structures, specifically those containing piperidine and aminoethoxy groups. It is categorized under small molecules with potential pharmaceutical applications, particularly in the treatment of various diseases including cancers and autoimmune disorders .
The synthesis of 4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves several key steps:
The molecular formula for 4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is , with a molecular weight of approximately 360.37 g/mol. The structure features:
This compound can undergo various chemical reactions typical for amines and carbonyl compounds:
The mechanism of action for 4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione primarily involves its interaction with cellular targets related to immune modulation and tumor suppression:
Studies have indicated that derivatives of this compound exhibit significant anti-cancer activity in vitro and in vivo models .
The physical properties include:
The potential applications of 4-((2-(2-Aminoethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione include:
This compound integrates three critical structural domains essential for PROTAC functionality:
The 2,6-dioxopiperidin-3-yl isoindoline core provides cereblon (CRBN) binding specificity, analogous to clinical immunomodulatory drugs like thalidomide and pomalidomide [3] [7]. The N-substituted isoindoline-1,3-dione moiety enables tunable protein binding kinetics, while the extended PEG-based linker confers aqueous solubility and spatial flexibility for ternary complex formation [2] [5]. This molecular architecture enables the compound to serve as a CRBN-recruiting half-molecule in bifunctional degraders, facilitating targeted protein degradation with enhanced selectivity over traditional inhibitors.
Table 1: Core Structural Elements of the Compound
Domain | Structural Component | Function |
---|---|---|
Ligand | 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | CRBN E3 ligase recruitment |
Linker | 4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)amino | Spatial orientation & solubility |
Handle | Terminal primary amine | Warhead conjugation |
The 2,6-dioxopiperidin-3-yl pharmacophore serves as the high-affinity CRBN binding motif, exploiting the same molecular interface as clinically validated immunomodulatory drugs. This motif engages CRBN's tri-tryptophan pocket through hydrogen bonding networks and hydrophobic interactions, with the glutarimide ring adopting a binding conformation identical to thalidomide derivatives [3] [7]. The isoindoline-1,3-dione system enhances binding through π-stacking interactions with CRBN's aromatic residues, while the para-substituted triethylene glycol spacer minimizes steric interference with ligase binding [5].
This E3 ligase recruiting module demonstrates proven compatibility with diverse target warheads, enabling rapid PROTAC development against oncology and neurology targets. The conserved binding mode allows predictable ternary complex formation, though linker length optimization remains critical for degradation efficiency [3].
The triethylene glycol (PEG2) linker represents a structure-activity-balanced design with optimal length (11 atoms) for ternary complex formation:
Table 2: Linker Structural Parameters
Parameter | Value | Significance |
---|---|---|
Chain length | 11 atoms | Optimal for CRBN-based degraders |
Bond type | Ether/amine | Controlled flexibility |
Distance | ~15.7 Å | Enables productive ternary complexes |
Solubility | High | Reduces aggregation tendencies |
Comparative studies indicate that shortening to diethylene glycol (PEG1) reduces degradation efficiency by 65-80%, while extending to tetraethylene glycol (PEG3) increases molecular weight without commensurate activity gains [4] [6]. The terminal primary amine (-NH₂) positioned distal to the E3 ligand enables chemoselective conjugation through amide bond formation or amine-reactive chemistry, serving as the critical junction for warhead installation [5].
The primary amine terminus enables diverse warhead conjugation strategies:
This chemoselective handle maintains warhead orientation critical for productive target engagement, with the ethylene glycol spacer minimizing steric interference. PROTACs constructed using this scaffold demonstrate <10 nM degradation efficiency against BRD4 and BTK when conjugated to appropriate warheads [5] [6]. The terminal amine's pKa (~8.5) ensures favorable reactivity at physiological pH while maintaining stability during synthesis and storage under inert conditions at 2-8°C [2] [3].
Table 3: Compound Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₂₄N₄O₆ | [1] [3] |
Molecular Weight | 404.42 g/mol | [2] [3] |
IUPAC Name | 4-((2-(2-(2-aminoethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | [3] [5] |
Synonyms | Thalidomide-PEG₂-C₂-NH₂; Pomalidomide-PEG₂-C₂-NH₂ | [2] [3] |
Storage | -20°C, inert atmosphere, desiccated | [2] [3] |
The strategic positioning of the amino group enables modular PROTAC assembly, allowing medicinal chemists to rapidly prototype degraders by coupling this E3-recruiting module to target-binding domains. This design paradigm has accelerated the development of degraders against previously "undruggable" targets, including transcription factors and scaffolding proteins [3] [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1